3-{[2-(2-methylphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(2-methylphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine is a compound belonging to the class of triazoles, which are known for their diverse biological activities
Preparation Methods
The synthesis of 3-{[2-(2-methylphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in an alkaline medium, followed by reduction of the corresponding ketone . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl or triazole rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-{[2-(2-methylphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Mechanism of Action
The mechanism of action of 3-{[2-(2-methylphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine involves interaction with various molecular targets. It may inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
- 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 1,2,4-triazole-3-thiol derivatives
These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of 3-{[2-(2-methylphenoxy)ethyl]sulfanyl}-5-phenyl-4H-1,2,4-triazol-4-amine lies in its specific substituents, which can influence its reactivity and biological properties.
Properties
Molecular Formula |
C17H18N4OS |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-[2-(2-methylphenoxy)ethylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H18N4OS/c1-13-7-5-6-10-15(13)22-11-12-23-17-20-19-16(21(17)18)14-8-3-2-4-9-14/h2-10H,11-12,18H2,1H3 |
InChI Key |
UCKCIVGQBNLGJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCSC2=NN=C(N2N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.